![molecular formula C21H19ClN2 B2402166 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride CAS No. 36339-13-6](/img/structure/B2402166.png)
1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride
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Overview
Description
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is a chemical compound with the molecular formula C21H19ClN2 . It is a useful reagent in the preparation of antimicrobial benzimidazolium compounds via N-alkylation of benzimidazoles with benzyl chloride .
Synthesis Analysis
This compound has been used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives. The synthesis process involves using aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone as the available starting materials .Molecular Structure Analysis
The molecular structure of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride consists of 21 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The InChI code for this compound is1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1
. Chemical Reactions Analysis
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride has been used as an N-heterocyclic carbene precursor in three-component reactions. The reactions resulted in heterocyclic oxygen-containing products .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.8 g/mol . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis of Tetrahydrobenzo[b]pyrans
This compound is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives . Tetrahydrobenzo[b]pyrans are fused oxygen-containing heterocycles found in many biologically active compounds . The synthesis involves three-component reactions using aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone as the available starting materials .
N-Heterocyclic Carbene Precursor
1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride acts as an N-heterocyclic carbene precursor . N-heterocyclic carbenes are versatile ligands and organocatalysts in organic synthesis.
Catalyst in Multicomponent Reactions
This compound is used as a catalyst in multicomponent reactions . These reactions are advantageous as they allow for the synthesis of complex molecules from simple starting materials in a single step.
Catalyst in Aqueous Media
The compound is effective as a catalyst in aqueous media . This is beneficial as it avoids the use of hazardous solvents.
Catalyst in Tandem Cyclization
1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride is used as a catalyst in tandem cyclization . Tandem cyclization reactions are powerful tools in organic synthesis for the construction of complex cyclic structures.
Preparation of Antimicrobial Benzimidazolium Compounds
This compound is a useful reagent in the preparation of antimicrobial benzimidazolium compounds via N-alkylation of benzimidazoles with benzyl chloride .
Mechanism of Action
Target of Action
It is known to be a useful reagent in the preparation of antimicrobial benzimidazolium compounds via n-alkylation of benzimidazoles with benzyl chloride .
Mode of Action
The compound acts as an N-heterocyclic carbene precursor in catalyzing three-component reactions . This catalytic action facilitates the synthesis of a series of tetrahydrobenzo[b]pyrans .
Biochemical Pathways
Its role as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans suggests that it may influence pathways related to these heterocyclic oxygen-containing compounds .
Result of Action
The result of the compound’s action is the synthesis of a series of tetrahydrobenzo[b]pyrans . These reactions occur within relatively short reaction times and yield heterocyclic oxygen-containing products in good to excellent isolated yields .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dibenzylbenzimidazol-3-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFOFEZIBMHEPB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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